Cas no 942005-69-8 (N-(2H-1,3-benzodioxol-5-yl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide)
N-(2H-1,3-benzodioxol-5-yl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2H-1,3-benzodioxol-5-yl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide
- N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
- F2223-0240
- 942005-69-8
- AKOS024629453
- N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
- N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
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- Inchi: 1S/C20H19N3O4S/c1-23-16(13-3-6-15(25-2)7-4-13)10-21-20(23)28-11-19(24)22-14-5-8-17-18(9-14)27-12-26-17/h3-10H,11-12H2,1-2H3,(H,22,24)
- InChI Key: HMGVUFSDVJIDHM-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC2=C(C=1)OCO2)=O)C1=NC=C(C2C=CC(=CC=2)OC)N1C
Computed Properties
- Exact Mass: 397.10962727g/mol
- Monoisotopic Mass: 397.10962727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 532
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 99.9Ų
N-(2H-1,3-benzodioxol-5-yl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2223-0240-2μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |
942005-69-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2223-0240-5μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |
942005-69-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2223-0240-10μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |
942005-69-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2223-0240-20μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |
942005-69-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2223-0240-1mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |
942005-69-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2223-0240-2mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |
942005-69-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2223-0240-3mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |
942005-69-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2223-0240-4mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |
942005-69-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2223-0240-5mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |
942005-69-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2223-0240-10mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |
942005-69-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(2H-1,3-benzodioxol-5-yl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on N-(2H-1,3-benzodioxol-5-yl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide
Introduction to N-(2H-1,3-benzodioxol-5-yl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide (CAS No. 942005-69-8)
N-(2H-1,3-benzodioxol-5-yl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 942005-69-8, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound is characterized by a complex arrangement of functional groups, including a benzodioxole moiety and an imidazole sulfanyl group. The benzodioxole ring, also known as a tetrahydropyranone or oxetane derivative, is known for its presence in various bioactive natural products and synthetic drugs. Its structural features contribute to the compound's ability to interact with biological targets in a specific manner, which is crucial for drug design.
The imidazole sulfanyl group in the molecule adds another layer of complexity, providing potential sites for hydrogen bonding and other non-covalent interactions with biological receptors. This feature is particularly important in the development of drugs that require precise binding to their targets to achieve the desired therapeutic effect. The presence of both these functional groups suggests that N-(2H-1,3-benzodioxol-5-yl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide may exhibit multiple modes of action, enhancing its potential as a lead compound for drug discovery.
In recent years, there has been growing interest in the development of drugs that target inflammation and immune responses. The benzodioxole moiety has been shown to possess anti-inflammatory properties in several studies, while the imidazole sulfanyl group has been associated with immunomodulatory activities. These findings make N-(2H-1,3-benzodioxol-5-yl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide a promising candidate for further investigation in this area.
Moreover, the compound's structural features also make it an attractive scaffold for medicinal chemists to modify and optimize. The presence of multiple substituents allows for fine-tuning of its pharmacological properties through structural analogs. This flexibility is crucial in the drug discovery process, as it enables researchers to identify derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of large libraries of compounds for potential biological activity. These tools have been instrumental in identifying novel scaffolds like N-(2H-1,3-benzodioxol-5-yl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide as candidates for further experimental validation. Such computational approaches have significantly accelerated the drug discovery process by allowing researchers to predict the binding affinity and interaction patterns of compounds with biological targets.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques and methodologies has enabled researchers to access complex molecular structures more efficiently than ever before. This progress has been particularly beneficial in the development of heterocyclic compounds like N-(2H-1,3-benzodioxol-5-yl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide, which often exhibit challenging synthetic pathways.
In conclusion, N-(2H-1,3-benzodioxol-5-yl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide (CAS No. 942005-69-8) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable compound for further study and development. As research continues to uncover new therapeutic applications for this molecule, it holds great potential as a lead compound for novel drug candidates.
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